3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine
Description
Structural Classification Within Fused Heterocyclic Systems
3-Pyridin-2-yl-pyrido[3,4-e]triazine (CAS: 121845-65-6) belongs to the class of fused heterocyclic compounds characterized by the integration of pyridine and triazine ring systems. The molecular formula C₁₁H₇N₅ (molecular weight: 209.21 g/mol) reflects a compact architecture where a pyridine moiety is fused with a 1,2,4-triazine ring at the 3,4-e position, with an additional pyridin-2-yl substituent at the 3-position of the triazine core. This arrangement creates a planar, conjugated system with distinct electronic properties, including a dipole moment enhanced by the asymmetric distribution of nitrogen atoms.
The compound’s structure features two six-membered rings: a pyridine ring (containing one nitrogen atom) fused to a 1,2,4-triazine ring (containing three nitrogen atoms). The fusion pattern aligns the pyridine’s nitrogen at position 3 with the triazine’s nitrogen at position 4, creating a π-electron-deficient system conducive to intermolecular interactions such as π-π stacking and hydrogen bonding. The pyridin-2-yl substituent introduces a secondary aromatic system, further modulating solubility and reactivity.
Table 1: Comparative Properties of Fused Heterocycles
The weak basicity (pKₐ ~1.5) of the triazine nitrogens ensures protonation only under highly acidic conditions, preserving hydrogen-bonding capacity across physiological pH ranges. This property is critical for interactions with biological targets, as demonstrated in molecular docking studies of analogous pyridotriazine derivatives.
Historical Context of Pyridine-Triazine Hybrid Molecules in Medicinal Chemistry
Pyridine-triazine hybrids emerged in the late 20th century as scaffolds for drug discovery, leveraging the complementary electronic profiles of pyridine (aromatic, moderately basic) and triazine (electron-deficient, hydrogen-bond-rich). Early work focused on their potential as kinase inhibitors and antimicrobial agents, driven by the triazine’s ability to mimic purine bases in enzyme active sites.
A landmark study in 2018 demonstrated the synthesis of pyridotriazine derivatives via hydrazine-mediated cyclization, yielding compounds with dual antimicrobial and antioxidant activities. For example, hydrazinyl intermediates derived from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile were cyclized with diethyloxalate to form pyridotriazines exhibiting IC₅₀ values of 8–12 μM against Staphylococcus aureus. Molecular docking revealed binding energies of −7.2 to −8.5 kcal/mol for these compounds against glucosamine-6-phosphate synthase, a target in bacterial cell wall synthesis.
Table 2: Key Developments in Pyridine-Triazine Hybrid Research
The 2019 discovery of chemodivergent synthesis routes marked a turning point. Using α-bromoketones and 2-aminopyridine, researchers achieved selective formation of either N-(pyridin-2-yl)amides (via C–C bond cleavage) or 3-bromoimidazopyridines, depending on reaction conditions. This flexibility underscored the pyridine-triazine system’s utility in generating structurally diverse pharmacophores.
Recent advances highlight the role of computational chemistry in optimizing these hybrids. Density functional theory (DFT) studies on 3-cyclopropyl-pyrido[3,4-e]triazine revealed frontier molecular orbital energies (EHOMO = −6.3 eV, ELUMO = −2.1 eV) compatible with charge-transfer interactions in protein binding pockets. Such insights have propelled the integration of pyridine-triazine cores into kinase inhibitors and antiviral agents, exemplified by preclinical candidates targeting human rhinovirus capsid proteins.
Properties
CAS No. |
121845-65-6 |
|---|---|
Molecular Formula |
C11H7N5 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-pyridin-2-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H7N5/c1-2-5-13-9(3-1)11-14-10-7-12-6-4-8(10)15-16-11/h1-7H |
InChI Key |
UWOUQHOBPISZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
- Starting materials: 1-amino-2-imino-pyridine derivatives (5 mmol) and α-keto acids or isatin derivatives (5 mmol).
- Solvent: Ethanol (15 mL) with trifluoroacetic acid (10 mol %) and acetic acid (3 equivalents).
- Reactor: Q-tube pressure reactor (35 mL borosilicate glass).
- Temperature and time: Heated at 130 °C for 30–40 minutes under pressure.
- Workup: Cooling, pressure release, filtration, washing, and recrystallization.
Mechanistic Insights
- Acid catalysis protonates carbonyl oxygen, increasing electrophilicity.
- Nucleophilic attack by the amino group on the carbonyl carbon forms an intermediate.
- Sequential dehydration steps lead to imine formation and ring closure.
- The imino group at C-2 attacks the imide-keto moiety, completing the triazine ring.
Advantages
- High yields and purity.
- Short reaction times compared to traditional reflux.
- Safe and efficient high-pressure conditions.
- Applicability to a wide range of substrates.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Trifluoroacetic acid (10 mol %) |
| Solvent | Ethanol + Acetic acid (3 equiv) |
| Temperature | 130 °C |
| Reaction time | 30–40 minutes |
| Reactor | Q-tube pressure reactor |
| Yield | Up to 48% (varies with substrate) |
Traditional Reflux Method with Acetic Acid
Earlier methods involve refluxing the aminopyridine derivatives with α-keto acids or phenylglyoxylic acid in glacial acetic acid for extended periods (12–90 hours), leading to the formation of pyrido-fused triazine derivatives.
Reaction Conditions
- Solvent: Glacial acetic acid.
- Temperature: Reflux (~118 °C).
- Time: 12 to 90 hours depending on substrates.
- Substrates: Aminoguanidine derivatives and 2-oxoalkanoic acids or esters.
Mechanism
- Initial condensation forms an intermediate.
- Intramolecular nucleophilic aromatic substitution (S_NAr) leads to ring closure.
- Elimination of small molecules such as hydrogen sulfide (in thiadiazine analogs) or water finalizes the heterocyclic system.
Notes on Reaction Time
- The elimination of gases like H_2S can prolong reaction times.
- Use of esters instead of acids can shorten reaction times significantly.
Multistep Synthesis via Hydrazide Intermediates
Another synthetic route involves preparing N′-(2-nitroarylation) hydrazides followed by reduction and acid-mediated cyclodehydration to form fused triazine rings. This method is more complex but allows for diverse substitution patterns.
Key Steps
- Nucleophilic aromatic substitution of 1-halo-2-nitroarenes with hydrazides.
- Mild reduction of nitro groups.
- Acid-mediated cyclodehydration to form the triazine ring.
- Alkali treatment to generate radicals or further functionalized derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Substrates | Conditions | Reaction Time | Yield/Notes |
|---|---|---|---|---|
| TFA-catalyzed Q-tube reactor | 1-amino-2-imino-pyridine + α-keto acids | EtOH + TFA + AcOH, 130 °C, high pressure | 30–40 min | Efficient, high yield, safe |
| Traditional reflux in AcOH | Aminoguanidine + 2-oxoalkanoic acids | Glacial AcOH, reflux | 12–90 h | Longer time, moderate to good yield |
| Hydrazide intermediate route | N′-(2-nitroarylation) hydrazides | Multi-step, reduction + cyclodehydration | Several steps | Allows diverse substitution |
Research Findings and Analytical Confirmation
- The structures of synthesized compounds are confirmed by X-ray crystallography , NMR (1H, 13C, 2D techniques) , mass spectrometry , and elemental analysis .
- The Q-tube reactor method shows superior yields and shorter reaction times compared to traditional methods.
- Acid catalysis is critical for activating carbonyl groups and facilitating cyclization.
- The synthetic protocols provide a basis for further medicinal and industrial applications of these heterocycles.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of 3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine exhibit significant antifungal properties. A study demonstrated that various structural modifications led to compounds that inhibited fungal strains such as Candida, Aspergillus, and Trichophyton at minimum inhibitory concentrations (MIC) of less than or equal to 16 µg/mL. The incorporation of methyl, amino, and acylamino substituents was particularly effective in enhancing antifungal activity .
Anticancer Properties
Another area of interest is the compound's potential as an anticancer agent. Various studies have explored the synthesis of pyrido[3,4-e]-1,2,4-triazines and their derivatives for their ability to induce apoptosis in cancer cells. The presence of specific substituents on the triazine ring has been shown to enhance cytotoxicity against different cancer cell lines, making these compounds promising candidates for further development in cancer therapeutics .
Fluorescent Dyes
This compound has also been investigated for its use in developing novel fluorescent dyes. These dyes are crucial for applications in imaging and sensing technologies. The compound's unique electronic properties allow it to act as an effective fluorophore, which can be utilized in various analytical applications such as bioimaging and environmental monitoring .
Photoluminescence
The photoluminescent properties of this compound have been studied for potential applications in optoelectronics. Research indicates that modifications to the triazine structure can lead to enhanced light-emitting properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices .
Case Study 1: Antifungal Efficacy
A recent study evaluated a series of pyrido[3,4-e]-1,2,4-triazines for their antifungal activity against clinically relevant strains. The results showed that specific derivatives exhibited potent activity with MIC values comparable to standard antifungal agents. The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity .
Case Study 2: Cancer Cell Apoptosis Induction
In another investigation, several derivatives were synthesized and tested for their ability to induce apoptosis in human cancer cell lines. The findings revealed that certain compounds triggered apoptotic pathways more effectively than conventional chemotherapeutics, suggesting a viable alternative for cancer treatment strategies .
Mechanism of Action
The mechanism of action of 3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . Additionally, it can bind to specific proteins, altering their activity and leading to various cellular effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, F) improve lipophilicity and membrane permeability, critical for antimicrobial activity .
- Fused systems like pyrimido-triazine-dione exhibit cytoprotection via chaperone amplification, distinct from antifungal triazines .
- Bis-heterocyclic systems (e.g., pyrido-triazines) show broader bioactivity but face challenges in structural optimization .
Antifungal Activity
Pyrido[3,4-e]-1,2,4-triazines with aryl substituents (e.g., 3- or 4-fluorophenyl) demonstrate moderate antifungal effects against Candida albicans (MIC: 8–16 µg/mL), comparable to early leads like Reich et al.’s compounds .
Cytoprotective and Metabolic Properties
Pyrimido[5,4-e][1,2,4]triazine-5,7-dione derivatives exhibit potent cytoprotection against rotenone-induced toxicity (CC50/EC50 = 92) and favorable metabolic stability in rat microsomes, outperforming simpler triazines in therapeutic index .
Biological Activity
3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
| Property | Details |
|---|---|
| CAS Number | 121845-65-6 |
| Molecular Formula | C11H7N5 |
| Molecular Weight | 209.21 g/mol |
| IUPAC Name | 3-pyridin-2-ylpyrido[3,4-e][1,2,4]triazine |
| InChI Key | GQYGMLFDERNIMM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triazine precursors. A common method includes the condensation of 2-aminopyridine with cyanogen bromide followed by cyclization to form the triazine ring.
Anticancer Activity
Research has demonstrated that compounds related to this structure exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of pyrido[3,4-e][1,2,4]triazines can inhibit the proliferation of various cancer cell lines more effectively than standard chemotherapeutics like cisplatin. Specifically, compounds with similar structures have been reported to induce apoptosis through the activation of caspases (caspase 3/7 and caspase 9) and modulation of key signaling pathways such as NF-κB and p53 .
- Mechanism of Action : The mechanism involves inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Additionally, these compounds may trigger autophagy through increased formation of autophagosomes and expression of beclin-1 .
Antifungal Activity
Pyrido[3,4-e][1,2,4]triazines have also shown promising antifungal activity. In agar dilution assays, certain derivatives inhibited strains of Candida and Aspergillus at minimum inhibitory concentrations (MICs) as low as 16 µg/mL . This suggests potential for development as antifungal agents.
Case Studies
- Study on Anticancer Activity : A study evaluated a series of pyrido[3,4-e][1,2,4]triazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain compounds exhibited stronger cytotoxic effects than cisplatin and promoted apoptosis via caspase activation .
- Antifungal Evaluation : Another research focused on the antifungal properties of pyrido[3,4-e][1,2,4]triazines found that specific structural modifications enhanced their efficacy against fungal pathogens .
Potential Applications
Given its biological activities:
- Drug Development : The compound's ability to inhibit CDKs positions it as a candidate for cancer therapeutics.
- Antifungal Treatments : Its efficacy against fungal strains suggests potential use in treating fungal infections.
Q & A
Q. What are the standard synthetic routes for preparing 3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine derivatives?
The synthesis typically involves condensation reactions of pyridyl-containing precursors with substituted triazine intermediates. For example, Vogel’s method (from Vogel’s Textbook of Practical Organic Chemistry) is widely used to prepare trisubstituted triazines via cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions . Additionally, 3-(Pyridin-2′-yl)-5,6-disubstituted-1,2,4-triazines can be synthesized by reacting 2-pyridyl hydrazine with diketones, followed by oxidative cyclization using iodine or FeCl₃ .
Q. What spectroscopic and analytical techniques are employed to characterize this compound derivatives?
Structural elucidation relies on ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments. Mass spectrometry (MS) is used to verify molecular weights, while UV-Vis spectroscopy identifies π→π* transitions in the conjugated triazine-pyridyl system . For hybrid derivatives (e.g., benzofuran-triazine hybrids), X-ray crystallography may resolve steric effects and confirm regioselectivity .
Q. How are stability constants determined for metal complexes involving triazine ligands?
Stability constants of iron(II)-triazine complexes (e.g., Fe(PDT)₃²⁺) are quantified via spectrophotometric titration in acetate buffers (pH 3.6–5.6). Absorbance measurements at λmax track ligand displacement by competitive chelators like 1,10-phenanthroline, with data analyzed using the Benesi-Hildebrand equation .
Advanced Research Questions
Q. What mechanistic insights explain the formation of spiro or propellane structures from pyrido[3,4-e][1,2,4]triazine precursors?
Spiroindenopyridotriazine derivatives form via Michael addition-cyclization cascades . For example, refluxing pyrido[1,2,4]triazine with malononitrile and CH-acids (e.g., ethyl cyanoacetate) in ethanol triggers nucleophilic attack at the triazine C-5 position, followed by intramolecular cyclization to yield spiro systems . Propellane structures arise from one-pot reactions catalyzed by acetic acid, where N-methylmaleimide (NMSM) acts as a dienophile .
Q. How do substitution patterns on the triazine core influence biological activity?
Molecular docking studies reveal that alkylthio substituents (e.g., 3-(ethylthio)-9-methyl-6-(nonylthio) derivatives) enhance antifungal activity by binding to fungal cytochrome P450 enzymes. Hydrophobic side chains improve membrane permeability, while pyridyl groups facilitate π-stacking with tyrosine kinase receptors .
Q. What methodologies are used to study the kinetic substitution of iron(II)-triazine complexes?
Substitution kinetics are analyzed via stopped-flow spectrophotometry in buffered aqueous solutions. For example, the rate of ligand displacement by 1,10-phenanthroline in Fe(PDT)₃²⁺ complexes is pH-dependent, with pseudo-first-order rate constants (kobs) derived from absorbance decay curves .
Q. How can hybrid triazine derivatives (e.g., benzofuran-triazine hybrids) be synthesized for enhanced bioactivity?
A three-step protocol starting from salicylaldehyde involves: (i) Claisen-Schmidt condensation to form chalcones, (ii) cyclocondensation with thiosemicarbazide to generate benzofuran intermediates, and (iii) nucleophilic substitution with triazine chlorides under basic conditions . Yields (~40–60%) depend on electron-withdrawing groups at the triazine C-3 position .
Notes for Methodological Rigor
- Contradictions : While emphasizes traditional cyclization methods, highlights modern one-pot strategies for complex architectures. Researchers should optimize based on target functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
